3-Amino-1-(cyclopropylmethyl)piperidin-2-one
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Overview
Description
3-Amino-1-(cyclopropylmethyl)piperidin-2-one is a compound that belongs to the piperidine family, which is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their role in drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(cyclopropylmethyl)piperidin-2-one can be achieved through several methods. One common approach involves the cyclization of amino alcohols using thionyl chloride (SOCl2), which avoids the need for classical N-protection/O-activation/cyclization/deprotection sequences . Another method includes the use of intramolecular anti-Markovnikov hydroamination of 1-(3-aminopropyl)vinylarenes in the presence of a rhodium catalyst to form piperidine derivatives .
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve multicomponent reactions, hydrogenation, cyclization, and cycloaddition processes . These methods are designed to be cost-effective and scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(cyclopropylmethyl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Substitution reactions often involve nucleophiles and electrophiles under specific conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Amino-1-(cyclopropylmethyl)piperidin-2-one has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is explored for its potential therapeutic applications in treating diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-1-(cyclopropylmethyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. For example, piperidine derivatives are known to inhibit certain enzymes or receptors, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Amino-1-(cyclopropylmethyl)piperidin-2-one include other piperidine derivatives such as:
- Piperine
- Evodiamine
- Matrine
- Berberine
- Tetrandine
Uniqueness
What sets this compound apart from other similar compounds is its unique structure, which includes a cyclopropylmethyl group. This structural feature may contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H16N2O |
---|---|
Molecular Weight |
168.24 g/mol |
IUPAC Name |
3-amino-1-(cyclopropylmethyl)piperidin-2-one |
InChI |
InChI=1S/C9H16N2O/c10-8-2-1-5-11(9(8)12)6-7-3-4-7/h7-8H,1-6,10H2 |
InChI Key |
JCVSNCGZNKGCMP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)N(C1)CC2CC2)N |
Origin of Product |
United States |
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